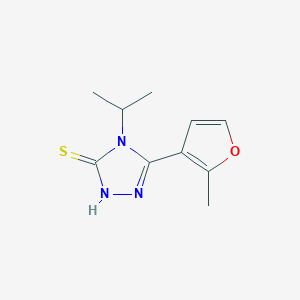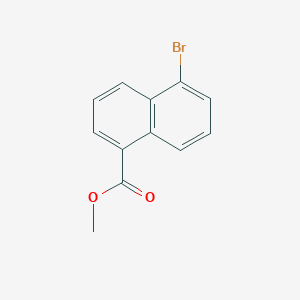
Methyl 5-bromo-1-naphthoate
Overview
Description
Methyl 5-bromo-1-naphthoate: is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the fifth position and a methyl ester group at the first position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Methyl 5-bromo-1-naphthoate is used in a variety of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that brominated compounds often act by forming covalent bonds with amino acid residues in proteins, altering their function .
Pharmacokinetics
Methyl 5-bromo-1-naphthoate has high gastrointestinal absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2C19 . The compound has a log Kp (skin permeation) of -5.28 cm/s . Its lipophilicity (Log Po/w) is 2.68 (iLOGP), 3.72 (XLOGP3), 3.39 (WLOGP), 3.59 (MLOGP), and 3.5 (SILICOS-IT), with a consensus Log Po/w of 3.38 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-1-naphthoate can be synthesized through the bromination of methyl 1-naphthoate. The process involves the use of bromine (Br2) as the brominating agent. The reaction is typically carried out in the presence of an oxidant, such as manganese dioxide, cerium (IV) salts, alkali metal bromates, or peroxy compounds, which helps in oxidizing hydrogen bromide to regenerate bromine. The reaction is conducted in a solvent that is miscible with water, such as lower aliphatic carboxylic acids or lower aliphatic alcohols .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, and environmental considerations are taken into account to minimize pollution. The use of non-chlorinated solvents and efficient recycling of bromine are some of the measures employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted naphthoates.
Oxidation: Formation of 5-bromo-1-naphthoic acid.
Reduction: Formation of 5-bromo-1-naphthalenemethanol.
Comparison with Similar Compounds
Methyl 4-bromo-1-naphthoate: Similar structure but with the bromine atom at the fourth position.
Methyl 6-bromo-1-naphthoate: Bromine atom at the sixth position.
Methyl 1-naphthoate: Lacks the bromine atom.
Uniqueness: Methyl 5-bromo-1-naphthoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 5-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAHYBCONLQGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404236 | |
| Record name | methyl 5-bromo-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59866-97-6 | |
| Record name | methyl 5-bromo-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)
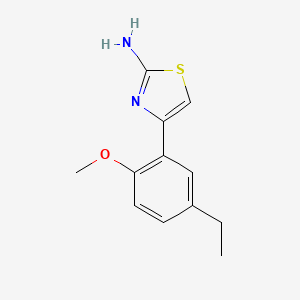

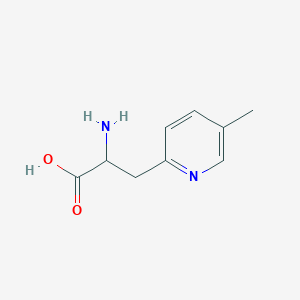
![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
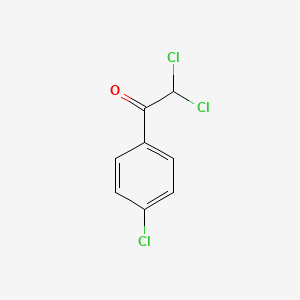
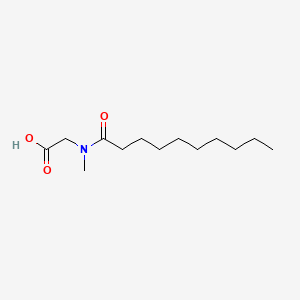
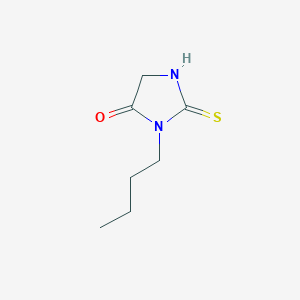
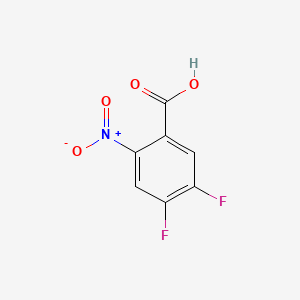
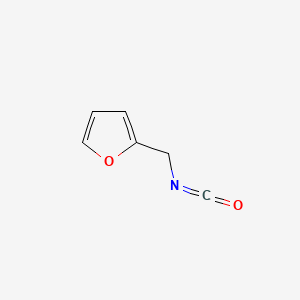
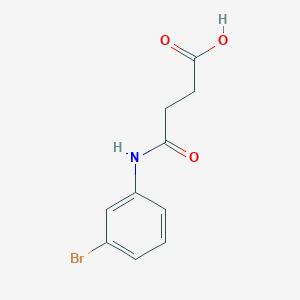
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
